
4-(4-Chloro-3-methylphenoxy)piperidine
Description
4-(4-Chloro-3-methylphenoxy)piperidine is a piperidine derivative featuring a chloro-methyl-substituted phenoxy group at the 4-position of the piperidine ring.
The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous piperidine derivatives described in the evidence (e.g., Scheme 1 in ). Its molecular formula is C₁₂H₁₅ClNO, with a molecular weight of 236.71 g/mol (calculated based on structural analogs in and ).
Properties
CAS No. |
367501-05-1 |
---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
XGUPBEQGBNKGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenoxy)piperidine typically involves the reaction of 4-chloro-3-methylphenol with piperidine under specific conditions. One common method includes:
Starting Materials: 4-chloro-3-methylphenol and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups to the phenoxy ring.
Scientific Research Applications
4-(4-Chloro-3-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The pharmacological and physicochemical properties of 4-(4-chloro-3-methylphenoxy)piperidine are influenced by substituents on the phenoxy and piperidine groups. Below is a comparative analysis with key analogs:
Table 1: Comparison of this compound and Derivatives
Key Observations:
The trifluoromethyl group () introduces strong electronegativity, altering electronic distribution and binding affinity in biological systems.
Biological Activity: The target compound’s sodium channel inhibition () is likely due to the chloro-methylphenoxy group’s optimal steric and electronic profile, which may fit specific receptor pockets. In contrast, bulkier substituents (e.g., isopropyl in ) could hinder binding.
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